N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide
Description
The compound N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide (hereafter referred to as the target compound) features a benzothiadiazole ring system fused with a thiazole carboxamide moiety. Key structural attributes include:
- 1,3-dimethyl groups and a 2,2-dioxide modification on the benzothiadiazole, likely influencing solubility and steric interactions.
- A 2,4-dimethylthiazole-5-carboxamide group, which may contribute to binding affinity in biological targets via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-7-13(23-8(2)16-7)14(20)17-10-6-12-11(5-9(10)15)18(3)24(21,22)19(12)4/h5-6H,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDJFLIDDDYNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole moiety and a carboxamide group. The presence of a fluorine atom and multiple methyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can lead to varying degrees of cytotoxicity against different cancer cell lines. The compound has been evaluated for its antiproliferative effects against several cancer types, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
In vitro studies have demonstrated that this compound can inhibit cell proliferation effectively. For example, one study reported IC50 values indicating significant cytotoxicity against breast cancer cells, suggesting that the compound may interfere with cellular mechanisms critical for cancer cell survival .
Antiviral Activity
The antiviral potential of heterocyclic compounds like thiadiazoles has been well documented. The compound has been tested against various viral strains, showing promising results in inhibiting viral replication. Notably:
- Herpes Simplex Virus (HSV)
- Coxsackievirus B4 (CV-B4)
The antiviral activity is attributed to the ability of the compound to disrupt viral entry or replication processes within host cells .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or viral replication.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Signaling : It may interfere with signaling pathways critical for cell growth and survival.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds to explore their biological activities. Noteworthy findings include:
| Study | Compound | Biological Activity | IC50 Values |
|---|---|---|---|
| Thiadiazole Derivative | Anticancer (breast) | 15 µM | |
| Fluorinated Thiadiazole | Antiviral (HSV) | 10 µM |
These studies illustrate the potential efficacy of thiadiazole-based compounds in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzothiadiazole Core
N-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl-4-methylthiazole-5-carboxamide ()
- Key Differences :
- Lacks the 1,3-dimethyl groups on the benzothiadiazole.
- Includes an ethyl linker between the benzothiadiazole and thiazole carboxamide.
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride ()
- Key Differences: Replaces the benzothiadiazole with a chlorobenzo[d]thiazole core. Incorporates a morpholinoethyl group.
- Impact: The chlorine atom and morpholino group may enhance solubility but reduce metabolic stability due to increased polarity .
Thiazole Carboxamide Modifications
ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide) ()
- Key Differences: Uses an imidazo[2,1-b]thiazole core instead of a simple thiazole. Incorporates a trifluoromethylphenoxybenzyl group.
Compound 9c ()
Molecular Properties
The target compound’s higher molecular weight and methyl substitutions suggest balanced lipophilicity for oral bioavailability but may require formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
